molecular formula C20H21FN2O2 B6019532 1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide

1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide

Cat. No. B6019532
M. Wt: 340.4 g/mol
InChI Key: UKWGFQRORFMYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the family of prolinamides. FPPP is a psychoactive drug that has been used for research purposes in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased stimulation of the central nervous system, resulting in the psychostimulant effects observed in scientific studies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal, alertness, and euphoria. This compound has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The use of 1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide in scientific studies has several advantages. It has a high potency and is easy to synthesize. This compound also has a relatively long half-life, which makes it useful for studying the long-term effects of psychoactive drugs. However, this compound has several limitations, including its potential for abuse and the lack of information regarding its long-term effects on the brain and body.

Future Directions

There are several future directions for research on 1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide. One direction is to investigate its potential therapeutic uses for the treatment of certain psychiatric disorders. Another direction is to study its long-term effects on the brain and body. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other psychoactive drugs.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been used for research purposes in various scientific studies. It exhibits psychostimulant effects similar to those of amphetamines and has an affinity for dopamine transporters. This compound has several biochemical and physiological effects, including increased arousal, alertness, and euphoria. While this compound has several advantages for use in scientific studies, it also has limitations, including its potential for abuse. Further research is needed to understand the mechanism of action of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzoyl chloride with N-(1-phenylethyl)prolinamide in the presence of a base to form this compound. The final product is obtained by purification using column chromatography.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has been used in various scientific studies to investigate its pharmacological properties. It has been found to exhibit psychostimulant effects similar to those of amphetamines. This compound has also been shown to have an affinity for dopamine transporters, which suggests that it may have potential therapeutic uses for the treatment of certain psychiatric disorders.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14(15-6-3-2-4-7-15)22-19(24)18-8-5-13-23(18)20(25)16-9-11-17(21)12-10-16/h2-4,6-7,9-12,14,18H,5,8,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWGFQRORFMYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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